N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide
Overview
Description
Scientific Research Applications
Transition Metal-Catalyzed Reactions
Transition metal complexes catalyze the isomerization of N-allyl compounds, including amines and amides, facilitating the synthesis of various organic compounds with potential applications in drug development and materials science (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Sulfonamide Chemistry and Drug Development
Sulfonamides have been recognized for their broad therapeutic applications, including their roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and research focus on novel sulfonamide compounds for treating various diseases, highlighting the ongoing interest in sulfonamide chemistry for medicinal purposes (Carta, F., Scozzafava, A., & Supuran, C., 2012).
Synthesis and Application of Thiophene Derivatives
Thiophene derivatives, characterized by a sulfur atom in their five-membered ring, have a wide range of applications, including antimicrobial, anticancer, and anti-inflammatory properties. Their use extends beyond pharmaceuticals into organic materials due to their electronic properties, indicating their importance in both medicinal chemistry and materials science (Xuan, D., 2020).
Sulfinamide and Sulfonylamino Compounds in Organic Synthesis
Research into N-sulfonylamino compounds reveals their significant biological activities and applications in synthesizing a variety of therapeutic agents. These studies suggest that sulfur-containing motifs, including those related to N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide, play a critical role in developing new drugs with lesser toxicity and higher efficacy (Elgemeie, G., Azzam, R. A., & Elsayed, R. E., 2019).
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-prop-2-enylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS2/c1-2-7-18-15(19)14-13(6-8-20-14)21-9-10-11(16)4-3-5-12(10)17/h2-6,8H,1,7,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPODOZUFPSORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CS1)SCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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